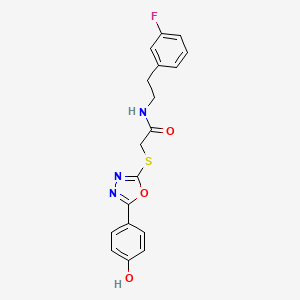
Neuraminidase-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neuraminidase-IN-8 is a potent inhibitor of the neuraminidase enzyme, which plays a crucial role in the life cycle of influenza viruses. By inhibiting this enzyme, this compound prevents the release of new viral particles from infected cells, thereby halting the spread of the virus. This compound is of significant interest in the development of antiviral therapies, particularly for influenza.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-8 involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the inhibitory activity. Common synthetic routes may involve:
Formation of the Core Scaffold: This step often involves cyclization reactions to form the central ring structure.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance binding affinity to the neuraminidase enzyme.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Continuous Flow Processing: A more modern approach where reactions are carried out in a continuous flow system, allowing for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Neuraminidase-IN-8 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Neuraminidase-IN-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure and function of the neuraminidase enzyme.
Biology: Helps in understanding the role of neuraminidase in viral replication and pathogenesis.
Medicine: Potential therapeutic agent for the treatment of influenza and other viral infections.
Industry: Used in the development of antiviral drugs and diagnostic assays.
Mécanisme D'action
Neuraminidase-IN-8 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby inhibiting its activity. This prevents the cleavage of sialic acid residues on the surface of host cells and viral particles, which is essential for the release of new virions. The molecular targets include the catalytic residues of the neuraminidase enzyme, and the pathways involved are those related to viral replication and release.
Comparaison Avec Des Composés Similaires
Oseltamivir: A widely used neuraminidase inhibitor for the treatment of influenza.
Zanamivir: Another neuraminidase inhibitor with a different administration route (inhalation).
Peramivir: An intravenous neuraminidase inhibitor used in severe cases of influenza.
Propriétés
Formule moléculaire |
C18H16FN3O3S |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-[2-(3-fluorophenyl)ethyl]-2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H16FN3O3S/c19-14-3-1-2-12(10-14)8-9-20-16(24)11-26-18-22-21-17(25-18)13-4-6-15(23)7-5-13/h1-7,10,23H,8-9,11H2,(H,20,24) |
Clé InChI |
QTCZOFQMGHMJRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CCNC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


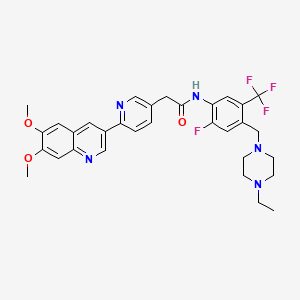
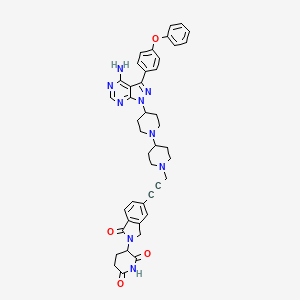


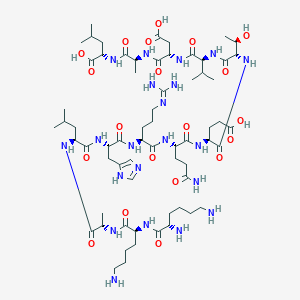
![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)
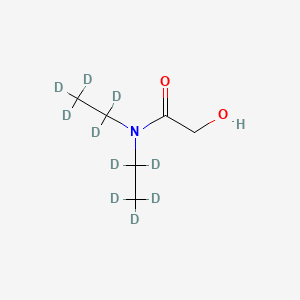


![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)




